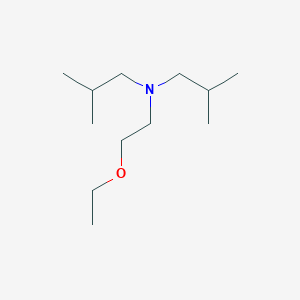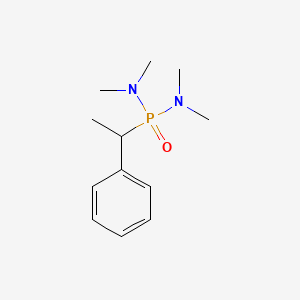
N,N,N',N'-Tetramethyl-P-(1-phenylethyl)phosphonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide is a chemical compound with a unique structure that includes a phosphonic diamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide typically involves the reaction of phosphonic diamide precursors with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or water, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions may yield phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonic diamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have various applications in different fields .
科学的研究の応用
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include signal transduction and metabolic pathways, which are crucial for various biological processes .
類似化合物との比較
Similar Compounds
- N,N,N’,N’-Tetramethyl-p-phenylenediamine
- N,N,N’,N’-Tetramethyl-P-vinylphosphonic diamide
- N,N,N’,N’-Tetramethyl-P-indol-1-ylphosphonic diamide
Uniqueness
N,N,N’,N’-Tetramethyl-P-(1-phenylethyl)phosphonic diamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
特性
CAS番号 |
64394-07-6 |
|---|---|
分子式 |
C12H21N2OP |
分子量 |
240.28 g/mol |
IUPAC名 |
N-[dimethylamino(1-phenylethyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C12H21N2OP/c1-11(12-9-7-6-8-10-12)16(15,13(2)3)14(4)5/h6-11H,1-5H3 |
InChIキー |
AHAYRMCFBABNMA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)P(=O)(N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


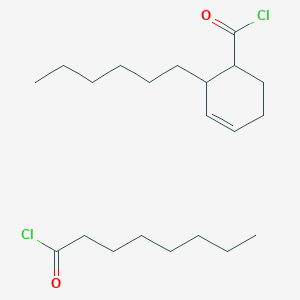
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
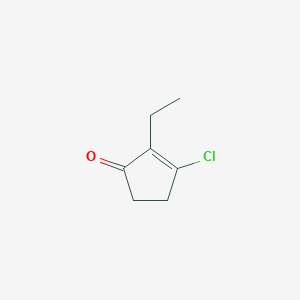

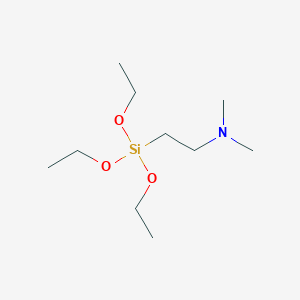

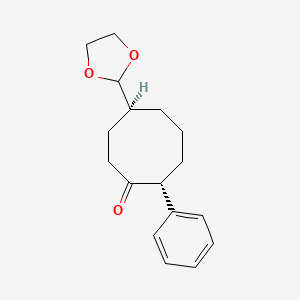
![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)


